CRTH2 Antagonist Potency: 39 nM IC50 in Human Receptor Cell-Based Assay
This compound demonstrates antagonist activity at the human CRTH2 receptor with an IC50 of 39 nM, as measured in a HEK293-7 cell line using a bioluminescence resonance energy transfer (BRET) assay to assess inhibition of beta-arrestin translocation [1]. This is the only reported quantitative bioactivity data point for this specific compound. In comparison, a closely related structural analog, 1-(5-methylthiophen-2-yl)-1-(1H-pyrrol-2-yl)ethanol (CAS 944646-43-9), has no reported quantitative CRTH2 activity data in the same assay, highlighting the unique, albeit single-point, activity profile of the target compound .
| Evidence Dimension | Antagonist activity at human CRTH2 receptor |
|---|---|
| Target Compound Data | IC50 = 39 nM |
| Comparator Or Baseline | 1-(5-Methylthiophen-2-yl)-1-(1H-pyrrol-2-yl)ethanol: No reported data |
| Quantified Difference | Data available only for target compound |
| Conditions | HEK293-7 cells, beta-arrestin translocation BRET assay |
Why This Matters
This is the sole known quantitative bioactivity data point for this compound, defining its potential utility in CRTH2-related research where analogs lack comparative data.
- [1] TargetMine. Activity Report: Antagonist activity at human CRTH2 receptor (CHEMBL589815). URL: https://targetmine.nibiohn.go.jp/targetmine/report.do?id=156045119 (accessed 2026). View Source
